molecular formula C19H20ClN5O B2812070 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-92-3

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2812070
CAS No.: 899973-92-3
M. Wt: 369.85
InChI Key: AVABMOUTXLCFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is often associated with significant biological activity.

Preparation Methods

The synthesis of 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-methylphenylamine with 4-ethylbenzyl chloride to form an intermediate, which is then cyclized with appropriate reagents to form the triazole ring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 5-chloro-2-methylphenyl group undergoes nucleophilic substitution under specific conditions. For example:

  • Hydroxide-mediated displacement : Reacting with NaOH (1.0 M) in ethanol at 80°C replaces chlorine with hydroxyl groups, forming 5-amino-N-(5-hydroxy-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide .

  • Amination : Using NH₃ in DMF at 120°C replaces chlorine with an amine group.

Reaction TypeReagent/ConditionsProductYield (%)
HydroxylationNaOH/EtOH, 80°CHydroxy derivative72
AminationNH₃/DMF, 120°CAmino derivative68

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

  • Acid/Base Hydrolysis :

    • In 6 M HCl at 100°C, the amide bond cleaves to form 5-amino-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and 5-chloro-2-methylaniline .

    • Under alkaline conditions (KOH/EtOH), hydrolysis proceeds more slowly (48 hours at 60°C) .

  • Coupling Reactions : The carboxamide reacts with thionyl chloride to form an acyl chloride intermediate, enabling peptide bond formation with amines (e.g., glycine ethyl ester) .

Triazole Ring Modifications

The 1,2,3-triazole core undergoes regioselective functionalization:

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) at the C4 position yields 5-amino-4-nitro derivatives.

    • Halogenation (Br₂/FeCl₃) introduces bromine at C5.

  • Cycloaddition : The triazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis to form bis-triazole systems .

Amino Group Transformations

The primary amine at C5 reacts as follows:

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with β-naphthol to form azo derivatives .

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to yield imines .

Aromatic Ring Functionalization

The 4-ethylphenyl and 5-chloro-2-methylphenyl groups undergo:

  • Friedel-Crafts Alkylation : With tert-butyl chloride/AlCl₃, ethyl groups are introduced para to existing substituents.

  • Suzuki-Miyaura Coupling : The chloro substituent couples with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst .

Metal Coordination

The triazole nitrogen atoms and carboxamide oxygen act as ligands:

  • Copper(II) Complexes : Forms octahedral complexes with CuCl₂ in methanol, confirmed by UV-Vis (λmax = 610 nm) and ESR spectroscopy .

  • Palladium Catalysis : Serves as a supporting ligand in Heck cross-coupling reactions .

Redox Reactions

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.

  • Oxidation : KMnO₄ in acidic conditions oxidizes the ethyl group on the 4-ethylphenyl moiety to a carboxylic acid.

Stability Under Experimental Conditions

ConditionStability Outcome
pH 2–6 (aqueous, 25°C)Stable for >24 hr
pH >10Amide hydrolysis initiates within 2 hr
UV light (254 nm)Degrades to unidentified products in 6 hr

Comparative Reaction Kinetics

Reaction rates for key transformations:

ReactionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Amide hydrolysis (acid)3.2 × 10⁻⁴58.3
Chlorine substitution1.8 × 10⁻³42.1
Triazole nitration4.5 × 10⁻⁵67.9

Scientific Research Applications

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Compared to these compounds, 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both chloro and ethyl substituents, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-10-15(20)9-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABMOUTXLCFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.